molecular formula C9H5BrINO B1149015 6-Bromo-3-iodoquinolin-4-OL CAS No. 1320361-71-4

6-Bromo-3-iodoquinolin-4-OL

Cat. No.: B1149015
CAS No.: 1320361-71-4
M. Wt: 349.953
InChI Key: RTVKEUFMIJMMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-iodoquinolin-4-OL is an organic compound with the molecular formula C9H5BrINO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

6-Bromo-3-iodoquinolin-4-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new compounds.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Industry: In industrial applications, it may be used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, H319, and H335 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 6-Bromo-3-iodoquinolin-4-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of quinolin-4(1H)-one. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.

Chemical Reactions Analysis

6-Bromo-3-iodoquinolin-4-OL can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace these halogens with groups like amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents might include lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands.

The major products formed from these reactions depend on the reagents and conditions used. For example, a nucleophilic substitution reaction with an amine might yield a quinoline derivative with an amino group in place of the halogen.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoquinolin-4-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

6-Bromo-3-iodoquinolin-4-OL can be compared with other halogenated quinoline derivatives, such as:

  • 6-Chloro-3-iodoquinolin-4(1H)-one
  • 6-Bromo-3-fluoroquinolin-4(1H)-one
  • 6-Iodo-3-chloroquinolin-4(1H)-one

These compounds share similar structures but differ in their halogen substitution patterns. The presence of different halogens can significantly affect their chemical reactivity and biological activity. For example, the size and electronegativity of the halogen atoms can influence the compound’s ability to interact with biological targets or participate in chemical reactions.

Properties

IUPAC Name

6-bromo-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVKEUFMIJMMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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